molecular formula C21H30O5 B1673445 Hydrocortisone CAS No. 50-23-7

Hydrocortisone

Numéro de catalogue B1673445
Numéro CAS: 50-23-7
Poids moléculaire: 362.5 g/mol
Clé InChI: JYGXADMDTFJGBT-VWUMJDOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrocortisone, also known as cortisol, is a glucocorticoid hormone produced by the adrenal cortex. It plays a crucial role in the body’s response to stress, immune function, and regulation of inflammation. As a medication, this compound is used to treat a variety of conditions, including adrenal insufficiency, allergic reactions, and inflammatory diseases .

Applications De Recherche Scientifique

Hydrocortisone has a wide range of applications in scientific research:

Mécanisme D'action

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to the inhibition of phospholipase A2, nuclear factor kappa B, and other inflammatory transcription factors .

Similar Compounds:

Uniqueness: this compound is unique due to its natural occurrence in the body and its role in regulating various physiological processes. Unlike synthetic glucocorticoids, this compound has a shorter duration of action and a wider therapeutic index, making it suitable for a broader range of clinical applications .

Safety and Hazards

Hydrocortisone may cause serious side effects, including blurred vision, muscle weakness, unusual changes in mood or behavior, fluid retention, and signs of infection. It can also affect growth in children . It should be used only as directed by a doctor .

Orientations Futures

Research is ongoing to identify which patients with sepsis will benefit from steroids like Hydrocortisone . Another study found that early systemic this compound significantly improved survival without bronchopulmonary dysplasia in preterm infants, although some safety concerns remain .

Analyse Biochimique

Biochemical Properties

Hydrocortisone interacts with various enzymes, proteins, and other biomolecules. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by suppressing virtually every component of the inflammatory process . It inhibits PLA2, decreases the synthesis of interleukins and numerous other proinflammatory cytokines, suppresses cell-mediated immunity, reduces complement synthesis, and decreases the production and activity of leukocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements in the promoter region of the target genes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, a higher dose of this compound increased systolic and diastolic blood pressure and was accompanied by changes in the renin-angiotensin-aldosterone system, 11β-hydroxysteroid dehydrogenase enzyme activity, and circulating normetanephrine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, corticosteroids are dosed at 1 to 2.5 mg per pound (2.5 to 5 mg/kg) twice daily for anti-inflammatory effects in dogs and cats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver and then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed as soon as the liquid is swallowed . It is usually taken soluble tablets 3 times a day, with or just after a snack or meal .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, this compound binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydrocortisone can be synthesized from cortisone acetate through a series of chemical reactions. The process involves the protection of the 3-site and 20-site keto groups, reduction of the 11-site keto group, and subsequent deprotection of the 3-site and 20-site keto groups .

Industrial Production Methods: In industrial settings, this compound is produced using microbial transformation processes. Specific strains of microorganisms, such as Rhizopus oryzae, are used to convert precursor steroids into this compound through biotransformation. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Hydrocortisone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Propriétés

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXADMDTFJGBT-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020714
Record name Hydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL
Record name Hydrocortisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROCORTISONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Following topical application, corticosteroids produce anti-inflammatory, antipruritic, and vasoconstrictor actions. The activity of the drugs is thought to result at least in part from binding with a steroid receptor. Corticosteroids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. Corticosteroids, especially the fluorinated corticosteroids, have antimitotic activity on cutaneous fibroblasts and the epidermis. /Corticosteroids/, Reactive oxygen species (ROS) generation by polymorphonuclear leukocytes (PMNL) and mononuclear cells (MNC) is inhibited following the intravenous administration of hydrocortisone. This is associated with a parallel decrease in intranuclear NFkappaB, known to modulate inflammatory responses including ROS generation. Plasma levels of interleukin-10 (IL-10), an anti-inflammatory and immunosuppressive cytokine produced by TH2 cells, are also increased after hydrocortisone administration. In this study, we have investigated the effect of hydrocortisone on p47(phox) subunit, a key component of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, in MNC and the pharmacodynamics of this effect with ROS generation and plasma IL-10 levels /were investigated/. p47(phox) subunit protein levels in MNC showed a progressive decrease after hydrocortisone administration. It reached a nadir at 4 hours and increased thereafter to a baseline level at 24 hours. ROS generation also decreased, reached a nadir between 2 and 4 hours, and returned to a baseline level at 24 hours. IL-10 concentrations increased, peaked at 4 hours, and reverted to the baseline levels at 24 hours. In conclusion, p47(phox) subunit suppression may contribute to the inhibition of ROS generation in MNC after hydrocortisone administration. This suppression occurs in parallel with the suppression of NFkappaB and an increase in IL-10 plasma levels. Therefore, it would appear that the decrease in intranuclear NFkappaB and an increase in IL-10 may cause the inhibitory modulation on p47(phox) subunit and ROS generation by MNC following hydrocortisone and other glucocorticoids.
Record name Hydrocortisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROCORTISONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder

CAS RN

50-23-7
Record name Cortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name hydrocortisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrocortisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI4X0X7BPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROCORTISONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217-220 °C with some decomposition, 220 °C
Record name Hydrocortisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROCORTISONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocortisone
Reactant of Route 2
Hydrocortisone
Reactant of Route 3
Hydrocortisone
Reactant of Route 4
Hydrocortisone
Reactant of Route 5
Hydrocortisone
Reactant of Route 6
Hydrocortisone

Q & A

Q1: How does hydrocortisone exert its anti-inflammatory and immunosuppressive effects?

A1: this compound penetrates target cells and binds to intracellular glucocorticoid receptors. [] This complex then translocates to the nucleus, influencing gene transcription. [] Specifically, this compound promotes the expression of anti-inflammatory proteins and inhibits the production of pro-inflammatory mediators like cytokines. [, ]

Q2: Can you elaborate on the impact of this compound on cytokine production?

A2: this compound effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). [] This suppression is mediated, in part, by the involvement of histone deacetylase (HDAC), which modulates gene expression. [] Interestingly, the adenoviral protein E1A, implicated in chronic obstructive pulmonary disease (COPD), does not seem to interfere with this compound's inhibitory effect on IL-6 secretion. [] This finding suggests that this compound might retain its efficacy even in the context of E1A expression.

Q3: What are the downstream effects of this compound's impact on gene transcription?

A3: By altering gene expression, this compound triggers a cascade of downstream effects. These include reduced leukocyte migration to inflammation sites, suppressed antibody production, and decreased inflammatory mediator release. [] These actions contribute to this compound's therapeutic benefits in various inflammatory and autoimmune conditions.

Q4: What is the molecular formula and weight of this compound?

A4: this compound, also known as cortisol, has the molecular formula C21H30O5 and a molecular weight of 362.46 g/mol.

Q5: Is there any spectroscopic data available to characterize this compound?

A5: Yes, various spectroscopic techniques are employed to characterize this compound. Researchers often use techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity. Additionally, mass spectrometry (MS) helps determine its molecular weight and identify any potential impurities.

Q6: Are there any studies investigating this compound's stability in different formulations?

A7: Yes, research shows that incorporating hydroxypropyl-beta-cyclodextrin into this compound-containing films intended for ocular drug delivery influences the drug's dissolution and release. [] The formation of an inclusion complex between this compound and hydroxypropyl-beta-cyclodextrin can affect its transfer rate from aqueous to organic phases, impacting its bioavailability. []

Q7: How is this compound administered, and what is its typical duration of action?

A8: this compound can be administered via various routes, including intravenous, intramuscular, oral, and topical. [, , , , , , , ] Its duration of action depends on the route of administration and the specific formulation.

Q8: Could you elaborate on the metabolic fate of this compound in the body?

A9: this compound is primarily metabolized in the liver, where it undergoes enzymatic modifications to form inactive metabolites. [] These metabolites are then excreted primarily in the urine, with a small fraction eliminated in the bile.

Q9: Does this compound interact with any drug transporters or metabolizing enzymes?

A10: Yes, this compound is known to interact with drug transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter family. [] Moreover, this compound can both induce and inhibit drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. [] These interactions can have implications for its own metabolism and potential drug-drug interactions.

Q10: What are some in vitro models used to study the effects of this compound?

A11: Researchers utilize a variety of in vitro models, including cell cultures of various origins. For instance, a study examined the effects of this compound on a clonal strain of rat pituitary cells (GH3) and observed a stimulatory effect on growth hormone production. []

Q11: Are there animal models used to evaluate this compound's efficacy in specific conditions?

A12: Yes, numerous animal models are employed to assess the efficacy and safety of this compound. For example, researchers have used a rat model of ventricular fibrillation cardiac arrest to investigate the cardioprotective effects of post-arrest this compound administration. []

Q12: Can you provide examples of clinical trials investigating this compound's therapeutic potential?

A13: Certainly, several clinical trials have been conducted to evaluate this compound's efficacy in various clinical settings. One such trial, the CAPE COD trial, examined the effects of intravenous this compound in patients with severe community-acquired pneumonia. [] The trial revealed that this compound administration led to a reduced risk of death within 28 days compared to a placebo. []

Q13: What are some of the known adverse effects associated with this compound use?

A14: While this compound is a valuable therapeutic agent, its use can lead to side effects. Some common side effects include fluid retention, elevated blood pressure, mood swings, and increased susceptibility to infections. [] The severity and type of side effects often correlate with the dose and duration of this compound treatment.

Q14: Are there specific concerns regarding long-term this compound use?

A15: Yes, prolonged use of high-dose this compound can lead to more serious adverse effects such as osteoporosis, muscle weakness, and impaired wound healing. [] Therefore, long-term this compound therapy necessitates careful monitoring and dose adjustments to minimize potential risks.

Q15: Has this compound shown any potential for toxicity in preclinical studies?

A16: Preclinical studies have demonstrated that while this compound is generally well-tolerated, high doses can induce toxicity in animal models. [] These findings emphasize the importance of careful dose selection and monitoring during clinical use.

Q16: Are there any efforts to develop targeted drug delivery systems for this compound?

A17: Researchers are exploring strategies to enhance this compound delivery to specific tissues while minimizing systemic exposure. [] For instance, novel formulations such as liposomes and nanoparticles are being investigated for their potential to improve drug targeting and reduce side effects.

Q17: Can you provide an example of a targeted delivery approach for this compound?

A18: In the context of ocular drug delivery, researchers are developing this compound-loaded films composed of high molecular weight cellulose and polyvinyl alcohol (PVA). [] These films aim to control the release of this compound, enhancing its residence time in the eye and improving therapeutic efficacy. []

Q18: Are there any known biomarkers to predict this compound treatment response?

A19: Research on biomarkers for predicting this compound efficacy is ongoing. [] Identifying reliable biomarkers could help personalize treatment strategies and improve patient outcomes.

Q19: What about biomarkers to monitor potential adverse effects?

A20: Similarly, the identification of biomarkers that could signal early signs of this compound-related adverse effects is an active area of research. [] Such biomarkers would allow for timely interventions and minimize the risk of complications.

Q20: What analytical techniques are commonly used to quantify this compound?

A21: Various analytical methods are employed to quantify this compound in biological samples, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). [] These techniques offer high sensitivity and specificity for accurate drug monitoring.

Q21: Are there specific methods for analyzing this compound in different matrices?

A22: Yes, the choice of analytical method is often tailored to the specific matrix being analyzed. For instance, methods for quantifying this compound in plasma may differ from those used for analyzing hair samples. [, ]

Q22: Are there any alternative medications or treatment strategies for conditions typically treated with this compound?

A23: Yes, depending on the specific condition, alternative treatment options may include other corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), or disease-modifying antirheumatic drugs (DMARDs). [] The choice of treatment often depends on the severity of the condition, patient characteristics, and potential risks and benefits of each option.

Q23: What are some essential resources for researchers studying this compound?

A24: Access to well-equipped laboratories with capabilities for cell culture, molecular biology, and analytical chemistry is crucial. [] Additionally, access to relevant databases, biobanks, and animal facilities is essential for conducting comprehensive research.

Q24: Can you highlight some key historical milestones in this compound research?

A25: The discovery of this compound's potent anti-inflammatory properties in the mid-20th century marked a turning point in the treatment of various inflammatory and autoimmune diseases. [] Since then, extensive research has focused on understanding its mechanism of action, optimizing its use, and developing novel formulations to improve its efficacy and safety.

Q25: How does this compound research benefit from interdisciplinary collaboration?

A26: this compound research draws upon expertise from various disciplines, including pharmacology, immunology, endocrinology, and pharmaceutical sciences. [] Collaborative efforts across these disciplines are essential for advancing our understanding of this compound's complex effects and developing innovative therapeutic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.